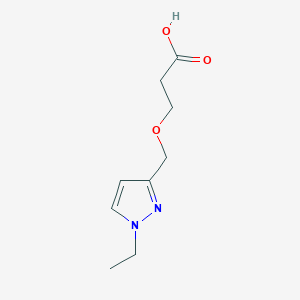

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-[(1-ethylpyrazol-3-yl)methoxy]propanoic acid |

InChI |

InChI=1S/C9H14N2O3/c1-2-11-5-3-8(10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |

InChI Key |

UGKZOWNWZNSHLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)COCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrazole Core

The pyrazole ring is commonly synthesized via cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the 1-ethyl substitution, alkylation of the pyrazole nitrogen is performed post-ring formation or by using ethyl-substituted hydrazine derivatives.

- Method Example: Alkylation of 1H-pyrazole at N1 with ethyl bromide or ethyl iodide under basic conditions (e.g., potassium carbonate in DMF) yields 1-ethyl-pyrazole derivatives.

Coupling with Propanoic Acid Derivative

The propanoic acid moiety is introduced via an ether bond formed between the pyrazole methoxy group and the propanoic acid side chain.

Typical Procedure: Reaction of the pyrazole methoxy intermediate with 3-bromopropanoic acid or its esters under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (DMF, DMSO) to form the ether linkage.

After coupling, ester hydrolysis (if esters are used) is performed under acidic or basic conditions to yield the free acid.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Typical) |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | 1H-pyrazole core | 70-85 |

| 2 | N1-alkylation | Ethyl bromide, K2CO3, DMF, RT | 1-Ethyl-1H-pyrazole | 75-90 |

| 3 | Hydroxymethylation at C3 | Formaldehyde, base | 3-Hydroxymethyl-1-ethyl-pyrazole | 60-80 |

| 4 | Conversion to leaving group | TsCl or PBr3 | 3-Tosylate or 3-bromomethyl pyrazole | 70-85 |

| 5 | Ether formation with propanoate | 3-Bromopropanoic acid ester, base, DMF | 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoate ester | 65-80 |

| 6 | Ester hydrolysis | NaOH or HCl, aqueous/organic solvent | 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid | 85-95 |

Research Findings and Optimization Notes

Oxidation and Substitution Conditions: Oxidation steps involving pyrazole intermediates can be optimized using potassium persulfate in acidic media at controlled temperatures (15–35 °C for mixture formation, heating to 50–82 °C for reaction completion) to improve yields and purity.

Solvent and Temperature Effects: Polar aprotic solvents such as DMF or acetonitrile are preferred for nucleophilic substitution steps. Reaction temperatures are typically maintained between room temperature and 65 °C to balance reaction rate and selectivity.

Protecting Groups: Use of ester protecting groups (e.g., tert-butyl esters) facilitates purification and handling during ether formation and can be removed under mild acidic conditions without affecting the pyrazole ring.

Purification: Reverse-phase HPLC and crystallization are effective for isolating pure final products, especially when multiple regioisomers or side products are possible.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Alkylation base | K2CO3, NaH | Mild base preferred for selectivity |

| Alkylation solvent | DMF, DMSO | Polar aprotic solvents enhance reactivity |

| Temperature (alkylation) | Room temperature to 65 °C | Avoid high temps to prevent side reactions |

| Oxidizing agent | Potassium persulfate | Used in oxidation of intermediates |

| Acid catalyst | Sulfuric acid (0.05–0.2 eq) | Catalyzes oxidation steps |

| Ether formation solvent | DMF, acetonitrile | Facilitates nucleophilic substitution |

| Ester hydrolysis conditions | Aqueous NaOH or HCl, RT to 50 °C | Mild conditions to preserve pyrazole core |

| Yield range | 60–95% per step | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

*Calculated based on formula.

Electronic and Physicochemical Properties

- Acidity : The sulfonyl analog exhibits stronger acidity (lower pKa) due to the electron-withdrawing sulfonyl group, compared to the target compound’s ether linkage. The ester derivative lacks acidic protons, making it less reactive in proton-dependent interactions.

- Polarity : The carboxylic acid group in the target compound and sulfonyl analog increases hydrophilicity, whereas the ethoxy-thiazole derivative may exhibit balanced lipophilicity due to the thiazole’s aromatic sulfur.

Research Findings and Trends

- Pyrazole vs.

- Functional Group Impact : Sulfonyl groups drastically alter solubility and metabolic stability compared to ethers, as seen in discontinued development status.

- Nitro Substitution : The nitro group in enhances electrophilicity but may introduce toxicity, limiting therapeutic applications.

Biological Activity

3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of inflammation and enzyme inhibition. The compound's unique structure, featuring a propanoic acid backbone and a methoxy group attached to a pyrazole ring, suggests diverse interactions with biological targets. This article aims to provide an in-depth overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 198.22 g/mol

- CAS Number : 1172794-97-6

The presence of both carboxylic acid and methoxy functionalities contributes to the compound's reactivity and potential biological interactions.

Inhibition of Enzymes

Research indicates that compounds containing pyrazole rings, including 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid, can inhibit enzymes involved in inflammatory pathways. Notably, studies have shown that derivatives of pyrazole-3-propanoic acid can act as inhibitors of lipoxygenase, an enzyme critical in leukotriene biosynthesis, which is linked to conditions such as asthma and allergic reactions .

The biological mechanisms underlying the activity of 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid often involve:

- Modulation of Enzyme Activities : The compound's ability to bind to lipoxygenase suggests a role in reducing leukotriene production, thereby potentially alleviating inflammatory responses.

- Selectivity Profiles : Studies on structure–activity relationships (SAR) have highlighted the importance of functional group positioning on the pyrazole ring for modulating activity against specific targets like meprin α and β .

Study 1: Inhibition of Lipoxygenase

A study aimed at evaluating the inhibitory effects of various pyrazole derivatives on lipoxygenase revealed that 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid exhibited significant inhibition compared to other derivatives. The IC value was determined to be lower than that of structurally similar compounds, indicating enhanced potency .

Study 2: SAR Analysis

A comprehensive SAR analysis demonstrated that modifications at specific positions on the pyrazole ring could significantly alter biological activity. For instance, substituents at the 4-position were found to enhance binding affinity to meprin enzymes, which are implicated in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid | CHNO | Different substitution on the pyrazole ring |

| 5-(1-Ethyl-1H-pyrazol-3-yl)propanoic acid | CHNO | Variation in functional group position |

| 4-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid | CHNO | Longer carbon chain with similar pyrazole structure |

This table illustrates how structural variations influence biological activity, emphasizing the unique properties of 3-((1-Ethyl-1H-pyrazol-3-yl)methoxy)propanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.